molecular formula C18H18O B12615691 2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran CAS No. 919355-99-0

2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran

Cat. No.: B12615691
CAS No.: 919355-99-0
M. Wt: 250.3 g/mol
InChI Key: ZJUPHXNUAFCJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran is an organic compound with the molecular formula C16H16O. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For example, it can target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation. This mechanism is particularly relevant in the context of cancer research, where β-catenin plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)methyl]-2H-1-benzopyran
  • 2-Methyl-3-(2-methylphenyl)-2H-1-benzopyran
  • 2-Methyl-3-(4-methylphenyl)-2H-1-benzopyran

Uniqueness

2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with β-catenin and induce its degradation sets it apart from other similar compounds, making it a valuable molecule in scientific research and potential therapeutic applications .

Properties

CAS No.

919355-99-0

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

2-methyl-3-[(4-methylphenyl)methyl]-2H-chromene

InChI

InChI=1S/C18H18O/c1-13-7-9-15(10-8-13)11-17-12-16-5-3-4-6-18(16)19-14(17)2/h3-10,12,14H,11H2,1-2H3

InChI Key

ZJUPHXNUAFCJHA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)CC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.